molecular formula C14H24N2 B14245853 N~1~,N~1~-Dibutylbenzene-1,3-diamine CAS No. 208340-01-6

N~1~,N~1~-Dibutylbenzene-1,3-diamine

Cat. No.: B14245853
CAS No.: 208340-01-6
M. Wt: 220.35 g/mol
InChI Key: YOXQWENJXQRNDT-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dibutylbenzene-1,3-diamine: is a chemical compound with the molecular formula C14H24N2 It belongs to the class of aromatic amines, specifically diamines, which are characterized by the presence of two amine groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dibutylbenzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with butyl halides under basic conditions. One common method is the alkylation of benzene-1,3-diamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of N1,N~1~-Dibutylbenzene-1,3-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N1,N~1~-Dibutylbenzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Chemistry: N1,N~1~-Dibutylbenzene-1,3-diamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules

Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals .

Mechanism of Action

The mechanism of action of N1,N~1~-Dibutylbenzene-1,3-diamine depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    N~1~,N~1~-Dibutylbenzene-1,4-diamine: Similar in structure but with amine groups at different positions on the benzene ring.

    N~1~,N~1~-Dimethylbenzene-1,2-diamine: A smaller analogue with methyl groups instead of butyl groups.

    N~1~,N~1~-Diphenylbenzene-1,3-diamine: A bulkier analogue with phenyl groups instead of butyl groups.

Uniqueness: N1,N~1~-Dibutylbenzene-1,3-diamine is unique due to its specific substitution pattern and the presence of butyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other diamines and potentially useful in applications where these properties are advantageous .

Properties

IUPAC Name

3-N,3-N-dibutylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-3-5-10-16(11-6-4-2)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXQWENJXQRNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617185
Record name N~1~,N~1~-Dibutylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208340-01-6
Record name N1,N1-Dibutyl-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208340-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~1~-Dibutylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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